propan-2-yl N-(2-chlorophenyl)carbamate
Description
Propan-2-yl N-(2-chlorophenyl)carbamate (CAS: 2150-22-3) is a carbamate derivative with the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol. Key physical properties include a density of 1.226 g/cm³, boiling point of 248.5°C at 760 mmHg, and a logP value of 3.37, indicating moderate lipophilicity . The compound’s structure features a 2-chlorophenyl group attached to a carbamate backbone with an isopropyl ester moiety (Figure 1). Its synthesis typically involves reacting α-terpineol with phenyl isocyanate in chloroform under HCl catalysis, followed by purification via silica gel chromatography .
Properties
CAS No. |
30172-81-7 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
propan-2-yl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-7(2)14-10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) |
InChI Key |
YLZUJFLALUCJQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Table 1: Key Reaction Parameters and Yields
| Parameter | Value | Reference |
|---|---|---|
| Molar ratio (aniline:chloroformate) | 1:1.1 | |
| Catalyst/acceptor | NaOH or NaHCO₃ | |
| Reaction time | 20–105 minutes | |
| Yield | ~90.7% (193.8 g from 127.6 g) |
Example : In a representative procedure, 127.6 g (1.0 mol) of 2-chloroaniline reacts with 122.5 g (1.0 mol) of isopropyl chloroformate in water at 5–10°C. After separation and purification, 193.8 g of product is obtained.
Reaction of 2-Chlorophenyl Isocyanate with Isopropanol
This method leverages 2-chlorophenyl isocyanate and isopropanol to form the carbamate. Isocyanates react with alcohols to yield carbamates, often requiring catalysts to enhance reaction rates.
Reaction Conditions and Optimization
Table 2: Catalytic Carbamate Formation via Isocyanate
| Parameter | Value | Reference |
|---|---|---|
| Catalyst concentration | 0.01–5% w/w | |
| Reaction time | 0.5–16 hours | |
| By-products | <0.5% (under optimized conditions) |
Example : In a catalytic system, 2-chlorophenyl isocyanate reacts with isopropanol in the presence of zinc acetylacetonate. The reaction achieves >90% conversion within 0.5 hours, producing high-purity carbamate.
Use of Activated Mixed Carbonates
This method employs activated mixed carbonates (e.g., di(2-pyridyl) carbonate, DPC) to transfer the isopropyl group to 2-chloroaniline.
Reaction Conditions and Optimization
Table 3: DPC-Mediated Carbamate Synthesis
| Parameter | Value | Reference |
|---|---|---|
| Reaction solvent | Acetonitrile or DMF | |
| Base | TEA (1.1 eq) | |
| Yield | 75–85% (reported for similar systems) |
Mechanism : DPC reacts with isopropanol to form an activated mixed carbonate, which then reacts with 2-chloroaniline. The pyridine byproducts are removed via extraction.
Solid-Phase and Combinatorial Approaches
Though less common for this specific compound, solid-phase synthesis offers scalability.
Key Strategies
-
Resin : Merrifield’s resin for alcohol attachment.
-
Reagents : CO₂, cesium carbonate, tetrabutylammonium iodide (TBAI).
Procedure :
-
Load isopropanol onto the resin via CO₂ coupling.
-
React with 2-chloroaniline in the presence of TBAI.
This method minimizes by-product formation but is less frequently reported for propan-2-yl derivatives.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Isopropyl chloroformate | High yield, simple workup | Requires strict temperature control |
| Isocyanate + catalyst | Fast reaction, low by-products | Toxic isocyanate handling |
| DPC-mediated | Mild conditions, scalable | Higher reagent costs |
| Solid-phase | High purity, combinatorial potential | Limited literature examples |
Chemical Reactions Analysis
Propan-2-yl N-(2-chlorophenyl)carbamate undergoes various chemical reactions:
Scientific Research Applications
Propan-2-yl N-(2-chlorophenyl)carbamate has several scientific research applications:
Agriculture: It is used as a plant growth regulator and herbicide.
Pharmaceuticals: This compound is used in the synthesis of various pharmaceutical agents due to its ability to form stable carbamate esters.
Mechanism of Action
The mechanism of action of propan-2-yl N-(2-chlorophenyl)carbamate involves its absorption by plants, where it is transported both upwards and downwards. It inhibits key enzymes and processes such as p-amylase activity, RNA and protein synthesis, and oxidative phosphorylation, leading to the disruption of plant growth and development .
Comparison with Similar Compounds
Research Findings
Lipophilicity and HPLC Analysis
Data Tables
Table 1: Key Properties of Carbamate Derivatives
| Compound | CAS Number | Molecular Weight | Density (g/cm³) | logP | Application |
|---|---|---|---|---|---|
| This compound | 2150-22-3 | 213.66 | 1.226 | 3.37 | Research (antimicrobial) |
| Chlorpropham | 101-21-3 | 213.66 | N/A | ~3.0 | Agriculture |
| Prop-2-en-1-yl N-phenylcarbamate | 18992-89-7 | 177.20 | N/A | ~2.5 | Material Science |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for propan-2-yl N-(2-chlorophenyl)carbamate, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via the reaction of 2-chloroaniline with isopropyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions . Key parameters include:
- Temperature : Maintain 0–5°C during reagent mixing to minimize side reactions.
- Solvent : Use dichloromethane or THF for better solubility of intermediates.
- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization (~65–75%) requires stoichiometric control of reagents and inert atmosphere .
Q. How can structural characterization of this carbamate be performed to confirm its configuration?
- Analytical Techniques :
- X-ray crystallography : Resolve disorder in the phenyl ring (common in substituted carbamates) using SHELXL for refinement .
- NMR : Compare <sup>1</sup>H and <sup>13</sup>C spectra with analogs (e.g., 4-bromo derivative ). Key signals include:
- N–H proton : δ 8.2–8.5 ppm (broad, exchangeable).
- Isopropyl group : δ 1.2–1.4 ppm (doublet, CH3).
- HPLC-MS : Confirm molecular ion [M+H]<sup>+</sup> at m/z 242.07 (calculated for C10H11ClNO2) .
Advanced Research Questions
Q. What computational strategies can predict noncovalent interactions between this compound and enzyme active sites?
- Methods :
- Electron Localization Function (ELF) : Use Multiwfn to map electron density and identify regions prone to hydrogen bonding (e.g., carbamate carbonyl oxygen) .
- Noncovalent Interaction (NCI) Analysis : Generate reduced density gradient (RDG) plots to visualize steric clashes and van der Waals interactions in docking studies .
- Docking Software : Employ AutoDock Vina with force fields parameterized for carbamates. Validate using crystallographic data of analogous enzyme-inhibitor complexes .
Q. How does the 2-chlorophenyl substituent influence inhibitory activity compared to other halogenated analogs?
- Comparative Analysis :
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s assay. Compare IC50 values with 4-bromo and 4-methyl derivatives (e.g., 4-bromo analog: AChE IC50 = 32.01 µM; BChE IC50 = 7.02 µM ).
- Electronic Effects : The electron-withdrawing chlorine at the ortho position increases electrophilicity of the carbamate carbonyl, enhancing covalent binding to serine hydrolases .
- Steric Effects : Substituent position affects binding pocket accessibility; 2-chloro may induce torsional strain in the phenyl ring, altering binding kinetics .
Q. What crystallographic challenges arise in resolving disorder for this compound, and how are they addressed?
- Crystallography Workflow :
- Disorder Modeling : Refine split positions for the chlorophenyl ring using SHELXL with occupancy parameters (e.g., 55:45 ratio observed in analogous structures ).
- Hydrogen Bonding : Identify intermolecular N–H···O interactions stabilizing the crystal lattice (distance ~2.8–3.0 Å, angle ~160°) .
- Thermal Motion : Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms to account for dynamic disorder .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
